molecular formula C20H23NO3 B4640970 4-[bis(2-hydroxyethyl)amino]-1,1-diphenyl-2-butyn-1-ol

4-[bis(2-hydroxyethyl)amino]-1,1-diphenyl-2-butyn-1-ol

Cat. No. B4640970
M. Wt: 325.4 g/mol
InChI Key: HVIWJWHXMPIPAV-UHFFFAOYSA-N
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Description

"4-[bis(2-hydroxyethyl)amino]-1,1-diphenyl-2-butyn-1-ol" is a complex organic compound, characterized by specific functional groups that contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of similar bis-amino compounds often involves specific pathways to ensure the inclusion of desired functional groups. For instance, an improved, scalable synthesis method for trans-4-Hydroxy-l-proline derived bis-amino acids is a notable example, demonstrating the complexity and precision required in synthesizing such compounds (Cheong et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds like bis[3-amino-4-(4-aminophenoxy)] diphenylsulfone, which may share similarities with our compound of interest, shows a nonplanar twisted structure. This kind of structure can significantly influence the chemical and physical properties of the compound (Nesterov et al., 1988).

Chemical Reactions and Properties

Compounds with similar structures and functional groups demonstrate a range of chemical reactions and properties. For instance, the synthesis and redox properties of bis{4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyl}-diphosphene reveal insights into the electron-donating capabilities and redox behaviors of such compounds (Sasaki et al., 2002).

Physical Properties Analysis

The analysis of physical properties of similar compounds, such as novel polyimides derived from bis(4-(4-aminophenoxy)phenyl)dimethylsilane, shows important aspects like solubility, thermal stability, and mechanical strength, which are crucial in understanding the physical behavior of these compounds under various conditions (Yin et al., 2005).

Chemical Properties Analysis

Chemical properties are heavily influenced by the molecular structure and functional groups present in the compound. Studies on similar compounds, such as bis(3-amino-1-hydroxybenzyl)diselenide, provide insights into reactivity, potential antioxidant properties, and interactions with other chemical species (Yadav et al., 2023).

properties

IUPAC Name

4-[bis(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c22-16-14-21(15-17-23)13-7-12-20(24,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,22-24H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIWJWHXMPIPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#CCN(CCO)CCO)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662532
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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